molecular formula C17H12N2O4 B14973198 7-hydroxy-2-(4-methoxyphenyl)chromeno[2,3-c]pyrazol-3(2H)-one

7-hydroxy-2-(4-methoxyphenyl)chromeno[2,3-c]pyrazol-3(2H)-one

Cat. No.: B14973198
M. Wt: 308.29 g/mol
InChI Key: YTNSAUXEEYQHCR-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(4-methoxyphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-(4-methoxyphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multi-component reaction. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti (IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(4-methoxyphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-Hydroxy-2-(4-methoxyphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-(4-methoxyphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-(4-methoxyphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methoxy groups contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrazole-3,7-dione

InChI

InChI=1S/C17H12N2O4/c1-22-13-6-3-11(4-7-13)19-17(21)14-8-10-2-5-12(20)9-15(10)23-16(14)18-19/h2-9,18H,1H3

InChI Key

YTNSAUXEEYQHCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)OC4=CC(=O)C=CC4=C3

Origin of Product

United States

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